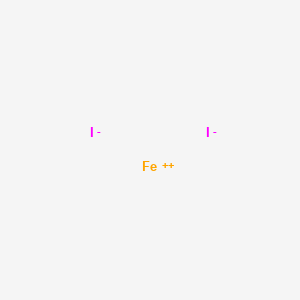

Diiodure de fer

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Iron diiodide is an inorganic compound with the chemical formula FeI2 . It is composed of one iron ion (Fe 2+) and two iodide ions (I –) . It is used as a catalyst in organic reactions .

Synthesis Analysis

Iron diiodide can be synthesized by the reaction of iron with iodine at 500 °C . Alternatively, the synthesis can be carried out by treating freshly reduced iron with concentrated hydriodic acid under a nitrogen atmosphere in methanol .Molecular Structure Analysis

Iron diiodide adopts the same crystal structure as cadmium iodide (CdI2) . It crystallizes in the trigonal crystal system of the cadmium hydroxide type with the space group P3m1 (space group no. 164) and lattice parameters a = 404 pm, c = 675 pm .Chemical Reactions Analysis

Iron diiodide is a hygroscopic red-violet to black solid that is soluble in water, ethanol, and diethyl ether . Rapid oxidation occurs in solution and in moist air . It turns whitish when exposed to air .Physical And Chemical Properties Analysis

Iron diiodide is a solid at room temperature, with a dark green or blackish appearance . Its molar mass is approximately 309.65 g/mol . It has a high melting point of 527 degrees Celsius and a boiling point of around 915 degrees Celsius . As an ionic compound, Iron diiodide readily dissolves in water to produce a solution that conducts electricity .Applications De Recherche Scientifique

Analyse de la structure moléculaire

Le diiodure de fer (FeI₂) a fait l'objet d'une analyse détaillée de sa structure moléculaire. Des calculs de chimie quantique et des études de diffraction électronique en phase gazeuse ont fourni des informations sur les formes monomère et dimère de ce composé . La compréhension de sa structure moléculaire est cruciale pour les applications qui s'appuient sur ses propriétés physiques et chimiques.

Études sur le comportement magnétique

FeI₂ présente un comportement magnétique intéressant, qui a été exploré dans diverses études. Ses propriétés métamagnétiques, où les spins des monocouches ferromagnétiques peuvent être alignés parallèlement ou antiparallèlement en fonction des conditions externes, sont particulièrement remarquables . Cela en fait un sujet précieux pour la recherche en physique de la matière condensée.

Lampes à décharge

Une application pratique du this compound est dans les lampes à décharge. Les propriétés du composé facilitent la génération de lumière dans ces lampes, ce qui en fait un matériau important pour la technologie de l'éclairage .

Fabrication de nanofils

Le this compound est utilisé dans la préparation de nanofils par dépôt chimique en phase vapeur. Cette application tire parti de sa stabilité à haute température et de sa réactivité pour former des structures à l'échelle nanométrique, qui sont essentielles dans l'électronique et la nanotechnologie .

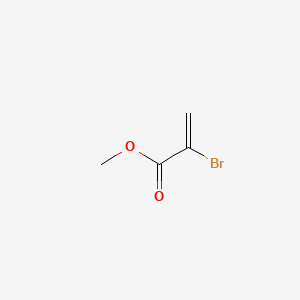

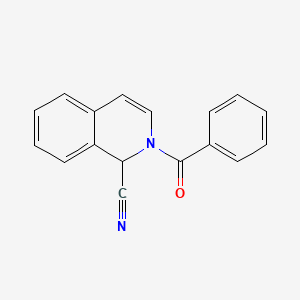

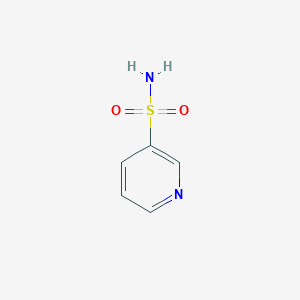

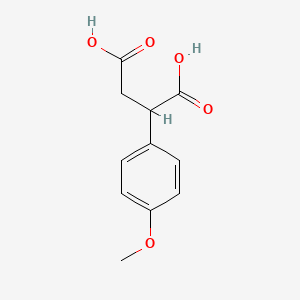

Catalyseur de synthèse organique

Dans le domaine de la chimie organique, FeI₂ sert de catalyseur en raison de ses fortes propriétés réductrices. Il aide à la synthèse de molécules organiques complexes, ce qui en fait un outil précieux pour les chimistes travaillant sur de nouveaux composés et réactions .

Cellules solaires sensibilisées à la lumière

La forme nanoparticulaire du this compound a été utilisée pour améliorer les performances des cellules solaires sensibilisées à la lumière. Ces nanoparticules améliorent les capacités d'absorption de la lumière des cellules, conduisant à une meilleure efficacité de conversion d'énergie .

Recherche sur les propriétés thermodynamiques

La recherche sur les propriétés thermodynamiques du this compound contribue à une compréhension plus approfondie de ses transitions de phase et de sa stabilité dans diverses conditions. De telles études sont essentielles pour son utilisation dans les applications à haute température .

Études d'impact environnemental

Bien que ne constituant pas une application directe, la compréhension de l'impact environnemental du this compound est cruciale. Les études se concentrent sur son comportement dans l'environnement et ses effets potentiels, garantissant une utilisation sûre et durable du composé .

Safety and Hazards

Iron diiodide is a chemical that should be handled with care . Direct contact with skin or eyes can cause irritation . Ingestion or inhalation can lead to more severe health problems . Therefore, it’s crucial to handle this compound in a controlled environment, with proper personal protective equipment .

Mécanisme D'action

Target of Action

Iron diiodide, an inorganic compound with the chemical formula FeI2, is primarily targeted at various biochemical processes within cells. Iron is a crucial element for cellular respiration and various biochemical processes that ensure the proper functioning of cells and organs . Iron diiodide, being a source of iron, can thus interact with these processes.

Mode of Action

Iron diiodide interacts with its targets by providing the necessary iron ions. Iron ions are essential for various cellular functions, including ATP generation, DNA synthesis and repair, and oxygen transport . Iron diiodide, being soluble in water, ethanol, and diethyl ether, can readily dissociate to provide these iron ions .

Biochemical Pathways

Iron diiodide affects various biochemical pathways by providing the necessary iron ions. Iron is a key component of many enzymes and proteins involved in the electron transport chain, DNA synthesis, and oxygen transport . By providing iron, iron diiodide can influence these pathways and their downstream effects.

Pharmacokinetics

The pharmacokinetics of iron diiodide involves its absorption, distribution, metabolism, and excretion (ADME). Being soluble in water, ethanol, and diethyl ether, iron diiodide can be readily absorbed and distributed within the body . .

Result of Action

The molecular and cellular effects of iron diiodide’s action primarily involve the provision of iron ions necessary for various cellular functions. These include ATP generation, DNA synthesis and repair, and oxygen transport . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of iron diiodide. For instance, the presence of oxygen can cause iron diiodide to oxidize, potentially affecting its stability and efficacy . Additionally, factors such as pH and the presence of other ions can also influence the solubility and hence the bioavailability of iron diiodide .

Analyse Biochimique

Biochemical Properties

Iron diiodide, like other iron compounds, plays a crucial role in various biochemical reactions. Iron is essential for many physiological processes, including enzymatic processes and oxygen transport via hemoglobin

Cellular Effects

For instance, iron is critical for DNA synthesis, electron transport, and neurotransmitter biosynthesis

Molecular Mechanism

Iron, as a transition metal, can readily switch between its ferric (3+) and ferrous (2+) state, serving as an essential prosthetic group in most cellular electron-transfer reactions . The specific binding interactions of iron diiodide with biomolecules, its role in enzyme inhibition or activation, and its influence on gene expression are areas that need further exploration.

Temporal Effects in Laboratory Settings

Iron diiodide is known to undergo rapid oxidation in solution and in moist air

Propriétés

| { "Design of the Synthesis Pathway": "Iron diiodide can be synthesized by the reaction between iron powder and iodine in anhydrous diethyl ether solvent.", "Starting Materials": [ "Iron powder", "Iodine", "Anhydrous diethyl ether" ], "Reaction": [ "Add iron powder and iodine in a 1:2 molar ratio to a round-bottom flask.", "Add anhydrous diethyl ether to the flask to cover the reactants.", "Attach a reflux condenser to the flask and heat the mixture under reflux for 24 hours.", "After 24 hours, remove the heat source and allow the mixture to cool to room temperature.", "Filter the mixture to remove any unreacted iron powder.", "Evaporate the solvent under reduced pressure to obtain the solid product, iron diiodide." ] } | |

| 7783-86-0 | |

Formule moléculaire |

FeI2 |

Poids moléculaire |

309.65 g/mol |

Nom IUPAC |

diiodoiron |

InChI |

InChI=1S/Fe.2HI/h;2*1H/q+2;;/p-2 |

Clé InChI |

BQZGVMWPHXIKEQ-UHFFFAOYSA-L |

SMILES |

[Fe+2].[I-].[I-] |

SMILES canonique |

[Fe](I)I |

| 7783-86-0 | |

Pictogrammes |

Corrosive; Irritant; Health Hazard |

Origine du produit |

United States |

Q1: What are the potential applications of iron diiodide in laser technology?

A1: Iron diiodide exhibits promising characteristics as a lasing medium. When photodissociated at 193 nm using an argon fluoride (ArF) laser, iron diiodide produces lasing on eleven transitions of neutral iron, covering a spectrum from 466 to 794 nm []. This property makes it a potential candidate for developing lasers in the visible spectrum.

Q2: How does the temperature affect the lasing properties of iron diiodide?

A2: While the maximum laser energy output from iron diiodide is observed at around 825 K, it's interesting to note that stimulated emission is possible at temperatures as low as 720 K []. This suggests potential for applications requiring lower operating temperatures.

Q3: What is the crystal structure of iron diiodide?

A3: Research has revealed that iron diiodide, when complexed with six methanol molecules (Fe(HOCH3)6I2), adopts a trigonal crystal structure belonging to the space group P3 (No. 147) [, ]. This information provides insights into the arrangement of iron diiodide molecules within a crystal lattice and can be crucial for understanding its physical and chemical properties.

Q4: Are there computational studies on iron diiodide and what insights do they offer?

A4: Yes, computational studies employing electron diffraction techniques have been utilized to investigate the structure and thermodynamic properties of iron dihalides, including iron diiodide []. These studies provide valuable data that can be challenging to obtain solely through experimental means, contributing to a more comprehensive understanding of the compound's behavior.

Q5: What spectroscopic techniques have been used to study iron diiodide?

A5: Researchers have employed a combination of magnetic and spectroscopic techniques to investigate the properties of iron diiodide []. This multi-faceted approach provides a comprehensive understanding of the compound's electronic and magnetic behavior, contributing to a more complete picture of its characteristics.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.